Product packaging for Ethyl 2-amino-2-cyanoacetate(Cat. No.:CAS No. 32683-02-6)

Ethyl 2-amino-2-cyanoacetate

Cat. No.: B3125564
CAS No.: 32683-02-6
M. Wt: 128.13 g/mol
InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N
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Description

Contextualization within Amino Nitrile and Cyanoester Chemical Space

Ethyl 2-amino-2-cyanoacetate holds a distinct position at the intersection of two important chemical classes: α-amino nitriles and cyanoesters. Its structure incorporates the defining features of both groups, which contributes to its unique reactivity.

α-Amino Nitriles: These compounds are characterized by an amino group and a nitrile (cyano) group attached to the same carbon atom. evitachem.comwikipedia.org This arrangement makes them valuable precursors for the synthesis of α-amino acids and their derivatives. masterorganicchemistry.com The chemistry of α-amino nitriles is foundational to the renowned Strecker synthesis, a classic method for producing amino acids. masterorganicchemistry.comnumberanalytics.com

Cyanoesters: This class of compounds contains both a cyano group and an ester functional group. The electron-withdrawing nature of the cyano and ester groups activates the adjacent methylene (B1212753) group, making it acidic and amenable to a variety of condensation reactions, such as the Knoevenagel condensation and Michael addition. wikipedia.org

The dual functionality of this compound, possessing both nucleophilic (amino group) and electrophilic (nitrile and ester carbonyl) centers, as well as an active methylene proton, allows for a diverse range of chemical transformations. evitachem.comtubitak.gov.tr This versatility has established it as a valuable reagent in the synthesis of a wide array of organic molecules.

Historical Perspectives on the Synthesis and Reactivity of Amino Nitriles

The history of α-amino nitriles is intrinsically linked to the development of amino acid synthesis. In 1850, Adolph Strecker reported that α-amino acids could be synthesized by reacting aldehydes with ammonia (B1221849) and cyanide, followed by the hydrolysis of the resulting α-aminonitrile. numberanalytics.comnumberanalytics.com This groundbreaking discovery, now known as the Strecker synthesis, was a pivotal moment in organic chemistry, providing a straightforward method for producing the fundamental building blocks of proteins. numberanalytics.comyoutube.com

The original Strecker protocol involved a one-pot, three-component reaction of an aldehyde, ammonia, and hydrogen cyanide. masterorganicchemistry.comacs.org The mechanism proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile. numberanalytics.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. masterorganicchemistry.com

Over the decades, the Strecker reaction has been extensively studied and modified. These advancements include the development of asymmetric versions to produce enantiomerically pure amino acids, which are crucial in pharmaceutical chemistry. numberanalytics.comnumberanalytics.com The use of various catalysts and chiral auxiliaries has significantly improved the efficiency and selectivity of α-aminonitrile synthesis. psu.edumdpi.com The fundamental reactivity of α-amino nitriles as stable precursors to iminium ions has also been exploited in the synthesis of natural products and other complex organic molecules. psu.edu

Significance as a Synthon in Complex Molecule Construction

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a powerful synthon due to its multiple reactive sites, which allow for the construction of complex molecular architectures, particularly heterocyclic compounds. evitachem.comvulcanchem.com

Its utility as a synthon is demonstrated in its application for synthesizing a variety of pharmacologically relevant core structures. For instance, it is a key starting material for producing substituted thiazoles, oxazoles, and imidazolones. chimia.ch The presence of the amino, cyano, and ester groups allows for sequential and controlled reactions to build these ring systems.

The reactivity of this compound includes:

Condensation Reactions: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. evitachem.com

Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures, which are essential in pharmaceutical development. evitachem.com

Substitution Reactions: The amino and cyano groups can undergo nucleophilic substitution, enabling the introduction of diverse functional groups. evitachem.com

One common synthetic route to this compound involves the reduction of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate. vulcanchem.comrsc.org This precursor is then transformed into the target molecule, which can be subsequently used in multi-step syntheses. For example, it has been employed in the synthesis of benzimidazole-linked pyridines and pyrimidines, which have shown potential biological activities. biointerfaceresearch.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₅H₈N₂O₂
Molar Mass 128.13 g/mol
Boiling Point 88-90 °C (at 1 Torr)
Density 1.144 g/cm³ (Predicted)
Flash Point 76.5 °C

Data sourced from chemical databases. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B3125564 Ethyl 2-amino-2-cyanoacetate CAS No. 32683-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRVMQGWVVHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Amino 2 Cyanoacetate

Reduction-Based Approaches for the Formation of the Amino Group

A primary route for synthesizing ethyl 2-amino-2-cyanoacetate involves the reduction of an oximino precursor, specifically (E)-ethyl 2-cyano-2-(hydroxyimino)acetate. vulcanchem.comrsc.org This starting material can be prepared by the nitrosation of ethyl cyanoacetate (B8463686). google.comwikipedia.org

Catalytic Reduction of Oximino Precursors (e.g., Ethyl cyano(hydroxyimino)acetate)

Catalytic hydrogenation represents a viable method for the reduction of the oxime group in ethyl cyano(hydroxyimino)acetate to an amino group. For instance, hydrogenation using a 5% Platinum on carbon (Pt/C) catalyst under a hydrogen pressure of 10 bar at room temperature has been employed to produce the corresponding amino compound. google.com

Application of Fine Bubble Technology for Enhanced Reduction Efficiency

Recent advancements have explored the use of fine bubble (FB) technology to improve the efficiency of the reduction process. In one study, a spray-type FB generator was used for the synthesis of this compound from ethyl cyano(hydroxyimino)acetate, achieving a notable yield of 78%. rsc.org This technology enhances the gas-liquid interface, potentially leading to improved reaction rates and efficiency.

Chemical Reductions Utilizing Reagents such as Sodium Dithionite (B78146)

A widely documented method for the synthesis of this compound is the chemical reduction of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate using sodium dithionite (Na₂S₂O₄). vulcanchem.comgoogle.com This reaction is typically carried out in an aqueous medium in the presence of a base like sodium bicarbonate to neutralize the acidic byproducts. vulcanchem.com The reaction mixture is stirred at temperatures ranging from room temperature to 35°C. Following the reaction, the product is extracted using an organic solvent such as dichloromethane. vulcanchem.com While this method is common, it has been noted to present challenges such as the precipitation of sulfate (B86663) salts. google.com

Alternative Synthetic Routes to the this compound Core Structure

Besides reduction-based methods, other synthetic strategies can produce the this compound scaffold. One such approach is the ammonolysis of ethyl cyanoacetate, which involves reacting ethyl cyanoacetate with ammonia (B1221849) under mild conditions, often in an ethanol (B145695) solvent. evitachem.com Another method involves the esterification of cyanoacetic acid with ethanol, followed by further transformation to introduce the amino group. evitachem.com

Investigation of Synthetic Yields and Stability Considerations in Preparative Methods

The yield of this compound can vary significantly depending on the chosen synthetic route.

Factors Influencing Reaction Selectivity and Conversion

Several factors can influence the selectivity and conversion of these synthetic methods. In the sodium dithionite reduction, yields have been reported to range from 25% to 44% under aqueous conditions. vulcanchem.com An older method using an ethanol solvent reported a crude yield of 81%. google.com The use of fine bubble technology has shown a high yield of 78%. rsc.org The stability of the final product and its intermediates is also a key consideration. For instance, the hemioxalate salt of this compound is sometimes prepared, which may offer improved stability, solubility, or handling characteristics compared to the free base form. vulcanchem.com

Table 1: Summary of Yields for the Synthesis of this compound

Synthetic MethodPrecursorReagents/CatalystSolventYield (%)Reference
Chemical Reduction(E)-ethyl 2-cyano-2-(hydroxyimino)acetateSodium dithionite, Sodium bicarbonateWater25-44 vulcanchem.com
Chemical ReductionEthyl hydroxyiminocyanoacetateSodium dithioniteEthanol81 (crude) google.com
Catalytic HydrogenationEthyl hydroxyiminocyanoacetate5% Pt/C, H₂ (10 bar)Not specifiedNot specified google.com
Fine Bubble TechnologyEthyl cyano(hydroxyimino)acetateNot specifiedNot specified78 rsc.org

Challenges in Handling and Storage Due to Compound Instability

The practical application and shelf-life of this compound are significantly influenced by its chemical instability. While the compound is considered stable under specifically recommended storage conditions, it is susceptible to degradation under ambient or improper handling. chemshuttle.com This instability necessitates strict protocols for its storage and use to maintain its purity and reactivity.

The primary challenges stem from its sensitivity to temperature, atmosphere, and moisture. chembk.combldpharm.com To mitigate degradation, specific storage conditions are required. It is recommended to store the compound in a dark place, under an inert atmosphere, and at freezing temperatures, specifically under -20°C. bldpharm.com These measures are designed to prevent degradation pathways that may be initiated by light, oxygen, or thermal energy.

Furthermore, the compound should be kept in a dry, cool environment away from potential reactants such as oxidizing agents. chembk.com The presence of both an amino and an ester group makes the molecule susceptible to hydrolysis, particularly under neutral or alkaline conditions, a characteristic shared by its precursor, ethyl cyanoacetate. atamanchemicals.com Therefore, avoiding contact with moisture and incompatible materials is crucial. scbt.com

The following table outlines the main challenges and the corresponding recommended procedures for handling and storage.

Table 2: Handling and Storage Challenges for this compound

Challenge Recommended Handling and Storage Procedure Rationale Reference
Temperature Sensitivity Store in a freezer at temperatures under -20°C. Avoid exposure to high temperatures. To minimize thermal degradation and side reactions. chembk.combldpharm.com
Atmospheric Sensitivity Store under an inert atmosphere (e.g., argon, nitrogen). Keep containers securely sealed. To prevent oxidation or other reactions with atmospheric components like oxygen. bldpharm.com
Light Sensitivity Store in a dark place or in light-proof containers. To prevent photochemical degradation. bldpharm.com
Moisture Sensitivity/Hydrolysis Store in a dry place. Avoid contact with water or humid environments. The ester linkage is prone to hydrolysis, especially in neutral or alkaline conditions. chembk.comatamanchemicals.com
Reactivity Store away from incompatible materials, particularly oxidizing agents. To prevent unintended chemical reactions that could degrade the compound. chembk.comscbt.com

Chemical Reactivity and Advanced Transformations of Ethyl 2 Amino 2 Cyanoacetate

Derivatization at the Amino Group

The primary amino group in ethyl 2-amino-2-cyanoacetate is a key site for nucleophilic reactions, allowing for a wide range of functionalizations.

The amino group of this compound and its precursors can readily undergo acylation or react with electrophilic partners to form various N-functionalized derivatives. A prominent example is the reaction of aminothiazole derivatives with ethyl cyanoacetate (B8463686), which proceeds via condensation to yield N-(thiazol-2-yl) cyanoacetamide compounds. tubitak.gov.tr This type of reaction highlights the utility of the cyanoacetate scaffold in synthesizing more complex amides. For instance, reacting 2-aminothiazole (B372263) derivatives with ethyl cyanoacetate in the presence of sodium ethoxide as a basic catalyst leads to the formation of the corresponding N-substituted cyanoacetamides. tubitak.gov.tr

Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in refluxing dimethylformamide (DMF) produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. researchgate.net This acetamide (B32628) derivative serves as a crucial intermediate for the synthesis of a variety of polyfunctionalized heterocyclic compounds. researchgate.net These transformations underscore the role of the amino group as a nucleophilic handle for constructing larger molecular architectures.

Table 1: Examples of N-Functionalization Reactions
Reactant 1Reactant 2ConditionsProductReference
2-Aminothiazole derivativesEthyl cyanoacetateSodium ethoxide, Ethanol (B145695)N-(thiazol-2-yl) cyanoacetamide derivatives tubitak.gov.tr
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneEthyl cyanoacetateDimethylformamide, Reflux2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide researchgate.net

To achieve selective transformations at other positions of the molecule, the highly reactive amino group is often protected. The benzyloxycarbonyl (Cbz or Z) group is a common choice for this purpose. The synthesis of ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the reaction of the parent amine with benzyl (B1604629) chloroformate in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). This protection strategy prevents unwanted side reactions at the amino functionality during subsequent synthetic steps.

Once protected, the derivative can undergo various reactions. The cyano and ester groups can be selectively targeted. For example, the ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, or the cyano group can be reduced to a primary amine using reducing agents. The presence of the benzyloxycarbonyl protecting group makes the alpha-carbon more susceptible to nucleophilic attack by acting as an electron-withdrawing group. This enhanced reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules.

Cyclization Reactions Involving the Amino and Cyano functionalities

The proximate amino and cyano groups, along with the ester function, provide a powerful toolkit for the synthesis of diverse heterocyclic systems through cyclization reactions.

This compound and its parent compound, ethyl cyanoacetate, are pivotal starting materials for constructing fused heterocyclic rings like pyrimidines and chromenes.

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized through multi-component reactions. A common method involves the one-pot condensation of an aldehyde, ethyl cyanoacetate, and a guanidine (B92328) or urea (B33335) derivative. scholarsresearchlibrary.com For example, 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles are formed by reacting aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) in water with a piperidine (B6355638) catalyst. scholarsresearchlibrary.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of guanidine and subsequent intramolecular cyclization. scholarsresearchlibrary.com In a more direct application involving a derivative, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reacts with phenyl isothiocyanate to produce a thiourea (B124793) intermediate, which then undergoes 1,6-dipolar cyclization to yield a fused 6-thioxo-2-pyrimidone derivative. nih.gov

Chromene Synthesis: 2-Amino-4H-chromene scaffolds are readily accessible through one-pot reactions involving a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound like ethyl cyanoacetate, and a catalyst. academie-sciences.fr For instance, the reaction of salicylaldehyde and two equivalents of ethyl cyanoacetate in the presence of diethylamine (B46881) as an organocatalyst affords ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate in high yield. academie-sciences.fr This type of reaction is foundational for creating a library of medicinally relevant chromene derivatives. academie-sciences.froiccpress.com

Table 2: Synthesis of Fused Heterocyclic Systems
Target ScaffoldReactantsConditionsReference
PyrimidineAromatic aldehyde, Ethyl cyanoacetate, Guanidine nitratePiperidine, Water, Reflux scholarsresearchlibrary.com
ChromeneSalicylaldehyde, Ethyl cyanoacetate (2 equiv.)Diethylamine, Ethanol academie-sciences.fr
Fused Pyrimidone2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, Phenyl isothiocyanatePyridine (B92270), Reflux nih.gov

Beyond intermolecular reactions, derivatives of this compound can undergo distinct intramolecular cyclizations. A clear example is the cyclization of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. When this compound is heated in 1,4-dioxane (B91453) with triethylamine, it readily cyclizes to form a fused tetrahydrobenzo scholarsresearchlibrary.comrsc.orgthieno[2,3-b]pyridine derivative. nih.gov This transformation involves the nucleophilic attack of the active methylene carbon of the cyanoacetamide moiety onto the neighboring cyano group of the thiophene (B33073) ring, followed by tautomerization to yield the stable aromatic pyridine ring. The structure of the resulting fused pyridine system was confirmed by the disappearance of a cyano group signal in the IR spectrum and the methylene singlet in the 1H-NMR spectrum, alongside the appearance of a new amino group signal. nih.gov Such intramolecular pathways provide an efficient route to complex, multi-ring heterocyclic systems.

Reactivity at the Activated Methylene Carbon (C-2)

While this compound itself possesses a methine group at the C-2 position, the reactivity of the parent scaffold, ethyl cyanoacetate, is defined by its highly acidic methylene group (–CH2–) at this position. This C-2 carbon is flanked by two strong electron-withdrawing groups: a nitrile (–C≡N) and an ester (–COOEt). This structural feature makes the methylene protons readily removable by even weak bases, generating a stabilized carbanion (enolate). This high reactivity is fundamental to the Knoevenagel condensation. wikipedia.org

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to the carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction. wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as piperidine or an amine. sci-hub.se This reaction is a cornerstone of carbon-carbon bond formation and is the initial step in many of the multi-component reactions used to synthesize the heterocyclic systems mentioned previously, such as pyrimidines and chromenes. scholarsresearchlibrary.comekb.egmdpi.com For example, the reaction between an aromatic aldehyde and ethyl cyanoacetate yields an arylidene ethylcyanoacetate intermediate, which is a highly reactive electrophilic alkene poised for subsequent nucleophilic attack and cyclization. scholarsresearchlibrary.com The versatility and reliability of the Knoevenagel condensation make ethyl cyanoacetate a widely used precursor in organic synthesis. sci-hub.setandfonline.com

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Ethyl cyanoacetate
N-(thiazol-2-yl) cyanoacetamide
Sodium ethoxide
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
Dimethylformamide (DMF)
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
Benzyl chloroformate
Triethylamine
N,N-diisopropylethylamine (DIPEA)
2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile
Guanidine nitrate
Piperidine
Phenyl isothiocyanate
6-Thioxo-2-pyrimidone
2-Amino-4H-chromene
Salicylaldehyde
Diethylamine
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Tetrahydrobenzo scholarsresearchlibrary.comrsc.orgthieno[2,3-b]pyridine
1,4-Dioxane
Arylidene ethylcyanoacetate

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound is a key site of reactivity, especially in reactions with carbonyl compounds such as aldehydes and ketones. The most characteristic reaction is the condensation to form an imine (a Schiff base). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

While some literature broadly mentions condensation reactions like the Knoevenagel condensation for this compound, this is more characteristic of its parent, ethyl cyanoacetate, which possesses an acidic methylene group required for that specific reaction pathway. evitachem.comwikipedia.org For this compound, the reaction proceeds via the amino group. The resulting imine retains the core cyano-ester structure and can be an intermediate for further transformations. In this context, the amino group is consumed to form the C=N double bond, but its nitrogen atom is retained within the new molecular structure.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often under acidic catalysis), turning it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product.

Participation in Multi-Component Reactions (where the compound acts as an amino-cyano-ester building block)

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. rsc.org this compound is an ideal substrate for MCRs, where it typically serves as the amine component. Its structure allows for the generation of highly functionalized and complex molecules in a single, atom-economical step.

One of the most prominent MCRs where this compound can participate is the Ugi four-component reaction (Ugi-4CR). The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By using this compound as the amine source, it is possible to synthesize complex peptide-like structures bearing the cyano-ester functionality, which can be used for further chemical modifications. mdpi.comnih.gov

The general sequence for a Ugi reaction involving this compound is:

Formation of an imine between this compound and an aldehyde or ketone.

Protonation of the imine by the carboxylic acid component.

Nucleophilic addition of the isocyanide to the activated iminium ion, forming a nitrilium ion intermediate.

This intermediate is then trapped by the carboxylate anion, which, after an irreversible intramolecular acyl transfer (the Mumm rearrangement), yields the final α-acylamino amide product. nih.gov

Table 1: this compound in a Generalized Ugi-4CR

Component 1 (Amine)Component 2 (Carbonyl)Component 3 (Acid)Component 4 (Isocyanide)Product Type
This compoundAldehyde (R¹-CHO)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)α-Acylamino amide with cyano-ester functionality

This strategy highlights the utility of this compound as a multifunctional building block for generating libraries of pharmacologically relevant compounds. chimia.ch

Other Characteristic Reactions

Beyond condensation and multicomponent reactions, the unique structure of this compound makes it a valuable precursor for the synthesis of various five-membered heterocyclic systems, such as oxazoles and thiazoles. These reactions leverage the reactivity of the amino group in combination with the adjacent cyano and ester functions.

Synthesis of Amino-oxazoles

Amino-oxazoles can be prepared from this compound through a two-step process. The first step involves the acylation of the amino group with an acyl chloride. The resulting N-acylated intermediate can then undergo an acid-catalyzed intramolecular cyclization to afford a highly functionalized amino-oxazole. chimia.ch The ester and cyano groups are retained in the final heterocyclic product, offering sites for further derivatization.

Synthesis of Thiazoles

The compound can also be used to synthesize polyfunctionalized thiazoles. A direct and efficient method involves the reaction of this compound with various isothiocyanates. chimia.ch This reaction leads directly to the formation of the thiazole (B1198619) ring system in good yields and high purity, demonstrating the compound's role as a versatile scaffold for heterocyclic synthesis. chimia.chnih.gov

Table 2: Heterocycle Synthesis from this compound

Target HeterocycleReagent(s)General Reaction PathwayReference
Amino-oxazoles1. Acyl Chloride (R-COCl) 2. Acid CatalystN-acylation followed by acid-catalyzed intramolecular cyclization. chimia.ch
ThiazolesIsothiocyanate (R-NCS)Direct condensation and cyclization reaction. chimia.ch

These transformations underscore the significance of this compound as a key intermediate in synthetic and medicinal chemistry, providing access to a wide array of complex and biologically relevant molecules. evitachem.com

Applications of Ethyl 2 Amino 2 Cyanoacetate in Complex Organic Synthesis

Role as a Versatile Building Block for Nitrogen-Containing Compounds

The compound's dense functionality allows for its elaboration into numerous classes of nitrogenous molecules. It is a key precursor in the synthesis of fundamental biological molecules and their analogs, including amino acids and purine (B94841) derivatives.

The synthesis of α-amino acids from substituted ethyl cyanoacetate (B8463686) derivatives can be accomplished through the Curtius degradation. cdnsciencepub.com This method, first suggested in 1915, involves the transformation of a carboxylic acid ester into a primary amine with one less carbon atom. cdnsciencepub.comwikipedia.org The general sequence begins with the conversion of a monosubstituted cyanoacetic ester to the corresponding acylhydrazine by reaction with hydrazine. cdnsciencepub.comnih.gov This acylhydrazine is then treated with nitrous acid to form an acyl azide (B81097). nih.gov

Thermal decomposition of the acyl azide induces the Curtius rearrangement, where it loses nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov This highly reactive isocyanate can then be trapped with alcohol to form a carbamate (B1207046) or hydrolyzed to yield the primary amine. wikipedia.orgnih.gov Subsequent hydrolysis of the nitrile group provides the final α-amino acid. wikipedia.org This method has been widely applied for synthesizing various amino acids from α-cyanoesters. nih.gov Modifications to the classic Darapsky method, which also utilizes this degradation, have been studied to improve yields and reduce reaction times, for instance, by hydrolyzing intermediate carbobenzoxy- or carbethoxyaminonitriles, which can afford better yields. cdnsciencepub.com

Table 1: Key Steps in Amino Acid Synthesis via Curtius Degradation

Step Reactant Reagent(s) Product Purpose Citation
1 Substituted Cyanoacetic Ester Hydrazine Hydrate Acylhydrazine Convert ester to hydrazide cdnsciencepub.comnih.gov
2 Acylhydrazine Nitrous Acid Acyl Azide Form the azide precursor nih.gov
3 Acyl Azide Heat Isocyanate Curtius Rearrangement wikipedia.orgnih.gov
4 Isocyanate Alcohol / Acid Hydrolysis Carbamate / Primary Amine Formation of the amino group wikipedia.org

Ethyl cyanoacetate is a foundational starting material for the synthesis of various purine derivatives, including the biologically significant compounds xanthine (B1682287) and hypoxanthine. researchgate.netwikipedia.org One common strategy involves first constructing a pyrimidine (B1678525) ring, which is then elaborated to form the fused imidazole (B134444) ring of the purine system. tsijournals.com

For instance, the synthesis of xanthine can begin with the reaction of ethyl cyanoacetate with urea (B33335), which forms 6-aminopyrimidine-2,4-dione. researchgate.net This pyrimidine intermediate undergoes nitrosation to introduce a nitroso group at the 5-position, followed by reduction to a diamine. This 5,6-diaminopyrimidine derivative is then cyclized, often with formamide, to construct the purine scaffold, yielding xanthine. researchgate.net Hypoxanthine can be subsequently prepared from xanthine. researchgate.net A similar strategy starting from the reaction of ethyl cyanoacetate with guanidine (B92328) nitrate (B79036) can be used to produce 2,4-diamino-6-hydroxy pyrimidine, a key precursor for the synthesis of guanine. tsijournals.com

Table 2: Synthesis of Purine Derivatives from Ethyl Cyanoacetate

Starting Material Key Intermediate(s) Final Product Citation
Ethyl Cyanoacetate, Urea 6-Aminopyrimidine-2,4-dione; 6-Amino-5-nitrosopyrimidine-2,4-dione; 5,6-Diaminopyrimidine-2,4-dione Xanthine, Hypoxanthine researchgate.net

Intermediate in the Synthesis of Biologically Relevant Molecules

The structural attributes of ethyl 2-amino-2-cyanoacetate make it an ideal precursor for molecules of significant biological and pharmaceutical relevance. Its ability to participate in cyclization reactions is central to the construction of various heterocyclic systems.

This compound is a key intermediate in the synthesis of 4-amino-5-imidazolecarboxamide (AICA), a known precursor in the biosynthesis of purines. nagoya-u.ac.jp One synthetic route starts with ethyl cyanoacetate, which is converted to ethyl cyano(hydroxyimino)acetate. rsc.org This oxime is then reduced to yield this compound. rsc.org The synthesis of AICA from this point can proceed through different pathways. One approach involves a coupling reaction between this compound and formamidine (B1211174), which forms the imidazole ring, yielding ethyl 5-amino-1H-imidazole-4-carboxylate. rsc.org The final step is an amidation reaction, converting the ethyl ester to the primary amide, AICA. rsc.org Another reported synthesis of AICA also begins with ethyl cyanoacetate, which is first converted to ethyl-S-amino-S-ethoxyacrylate hydrochloride, an intermediate that is subsequently treated with ammonia (B1221849) to build the precursor for the imidazole ring. nagoya-u.ac.jp

This compound is a multifunctional building block for generating diverse, pharmacologically relevant heterocyclic core structures. chimia.ch Its utility lies in its capacity to react with various reagents to form five-membered heterocycles like thiazoles, oxazoles, and imidazolones, which can serve as scaffolds for combinatorial libraries. chimia.ch

For example, a series of polyfunctionalized thiazoles can be readily synthesized in good yields by reacting this compound with isothiocyanates. chimia.ch Similarly, reaction with acyl chlorides followed by acid-catalyzed cyclization affords amino-oxazoles. chimia.ch These reactions demonstrate the compound's ability to act as a central hub from which multiple heterocyclic systems can be accessed, often retaining the core structural elements of the original amino-cyanoacetate moiety within the final product.

Table 3: Heterocyclic Scaffolds from this compound

Reagent Class Resulting Heterocyclic Scaffold Citation
Isothiocyanates Polyfunctionalized Thiazoles chimia.ch

Utilization in Cascade and One-Pot Synthetic Strategies

Ethyl cyanoacetate and its derivatives are valuable substrates in cascade and one-pot reactions, which enhance synthetic efficiency by combining multiple reaction steps in a single procedure without isolating intermediates. bohrium.comnih.gov These strategies are central to green chemistry, as they reduce solvent waste, time, and resources. jetir.org

For example, ethyl cyanoacetate is used in three-component cascade reactions to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov This process can involve an initial Knoevenagel condensation between an aldehyde and ethyl cyanoacetate, followed by an aza-Michael–Michael addition cascade with a 2-alkenyl aniline (B41778) to construct the final heterocyclic scaffold in one pot. nih.gov Similarly, lipase-catalyzed Knoevenagel-Michael cascade reactions involving aldehydes, ethyl cyanoacetate, and other nucleophiles like 4-hydroxycoumarin (B602359) have been developed to produce complex benzopyrans and dihydropyrano[c]chromenes. bohrium.com The synthesis of AICA has also been approached using a cascade-type one-pot reduction and coupling reaction to improve efficiency. rsc.org

Investigation of Biological Activities of Ethyl 2 Amino 2 Cyanoacetate Derivatives

Design and Synthesis of Biologically Active Analogs

The chemical framework of ethyl 2-amino-2-cyanoacetate, characterized by its nitrile, ester, and amino groups, serves as a versatile starting point for synthesizing diverse heterocyclic systems. The design of biologically active analogs often involves retaining this core scaffold while introducing various substituents or using it as a precursor in cyclization reactions to form more complex polycyclic structures.

A prominent synthetic route employing a related starting material, ethyl cyanoacetate (B8463686), is the Gewald reaction, a multi-component condensation that produces substituted 2-aminothiophenes. For instance, the reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of an organic base like triethylamine (B128534) yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. mdpi.comnih.gov This tetrahydrobenzo[b]thiophene core is a key intermediate that can be further modified. The amino group can be acylated, reacted with isothiocyanates to form thiourea (B124793) derivatives, or cyclized to create fused heterocyclic systems like thieno[2,3-d]pyrimidines. mdpi.com

Another strategy involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound like ethyl cyanoacetate and an aldehyde or ketone. oiccpress.com This reaction is fundamental to creating derivatives such as ethyl 2-cyano-3-phenyl acrylates, which are recognized as important intermediates in the pharmaceutical industry. oiccpress.com Furthermore, ethyl 2-amino-pyrrole-3-carboxylates (EAPCs) have been synthesized as novel compounds with potent biological activity. nih.gov The synthesis of 2-amino-3-cyano-4H-chromenes is another example, achieved through a one-pot, three-component reaction of aldehydes, malononitrile (B47326) (a related cyano-activated methylene compound), and various phenols like α-naphthol or resorcinol. nanobioletters.com These synthetic methodologies demonstrate the strategic modification of the cyanoacetate scaffold to generate a library of structurally diverse, biologically active heterocyclic compounds.

Targeted Studies on Potential Bioactivities

Derivatives synthesized from the this compound scaffold have been investigated for a range of biological activities, including anti-inflammatory, enzyme inhibitory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties

A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, synthesized from ethyl cyanoacetate, have demonstrated significant anti-inflammatory activity. nih.gov These compounds were designed as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses that can negatively control inflammatory pathways. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain derivatives effectively reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2. nih.gov The most active compounds showed a high percentage of nitric oxide (NO) inhibition, comparable to the reference compound sulforaphane. nih.gov

Enzyme Inhibition

The versatile structure of cyanoacetate derivatives allows them to be tailored as enzyme inhibitors. For example, various synthetic amino acid derivatives have shown inhibitory potential against key digestive enzymes involved in metabolic disorders. nih.gov Certain derivatives were found to inhibit pancreatic lipase, pancreatic α-amylase, and α-glucosidase through competitive or mixed mechanisms. nih.gov Additionally, other heterocyclic systems derived from related precursors, such as succinimide (B58015) derivatives, have been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade. mdpi.com

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has been explored through the synthesis of various heterocyclic compounds. A study on 2-amino-3-cyano-4H-chromene derivatives revealed notable antibacterial and antifungal activities. nanobioletters.com Using the agar (B569324) well diffusion method, specific derivatives exhibited good antibacterial results against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), while others showed excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com Similarly, cyanoacetylation of 2-aminothiophenes has yielded compounds with moderate to good antibacterial activity against E. coli and S. aureus. rjpbcs.com

Anticancer Properties

Derivatives of the this compound scaffold have emerged as promising anticancer agents. A notable study focused on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives as apoptosis-inducing agents for breast cancer. mdpi.com Several synthesized compounds displayed significant antiproliferative activity against MCF-7 (human breast adenocarcinoma) and HepG-2 (human liver cancer) cell lines, with some compounds showing IC50 values in the micromolar range. mdpi.com Flow cytometric analysis confirmed that one of the lead compounds induces apoptosis in MCF-7 cells. mdpi.com

In another significant finding, a class of ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) was identified as potent inhibitors of soft tissue cancer cell growth in vitro. nih.govresearchgate.net These compounds demonstrated considerable, dose-dependent inhibition of cell proliferation across various cancer cell lines, including leiomyosarcoma, rhabdomyosarcoma, and Ewing's sarcoma. nih.govresearchgate.net The mechanism of action was determined to be the inhibition of tubulin polymerization, which leads to a robust G2/M cell-cycle arrest and accumulation of tumor cells in the M-phase. nih.gov

Antiproliferative Activity of Selected Thiophene (B33073) Derivatives mdpi.com
CompoundTarget Cell LineIC50 (µM)
Derivative 4MCF-723.2
Derivative 12MCF-735.7
Derivative 25HepG-241.5
Antimicrobial Activity of Selected Chromene Derivatives nanobioletters.com
CompoundMicroorganismActivity Level
4nS. aureus, E. coliGood antibacterial
4pS. aureus, E. coliGood antibacterial
4a, 4c, 4i, 4lC. albicans, F. oxysporumExcellent antifungal

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR investigations have provided insights into how specific structural modifications influence biological activity.

In the study of tetrahydrobenzo[b]thiophene (THBT) derivatives as anti-inflammatory agents, a clear SAR trend was observed. nih.gov The nature of the group at the C-3 position of the thiophene ring was critical for NRF2 activation. Derivatives containing a cyano (-CN) or carboxyl (-COOH) group at this position showed significant NRF2 activation, whereas those retaining the ethyl carboxylate (-COOEt) group from the starting material did not. nih.gov This suggests that the electronic and steric properties of this substituent are key determinants of activity.

Theoretical and Computational Studies on Ethyl 2 Amino 2 Cyanoacetate and Its Reaction Mechanisms

Quantum Chemical Calculations (e.g., DFT) for Elucidating Electronic Structure and Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the fundamental electronic structure and stable conformations of molecules. These calculations provide optimized geometries, vibrational frequencies, and electronic properties that are often in good agreement with experimental data from methods like X-ray crystallography and spectroscopy. researchgate.netresearchgate.net

Studies on molecules closely related to Ethyl 2-amino-2-cyanoacetate reveal the complexity of their conformational landscapes. For instance, research on methyl cyanoacetate (B8463686), a similar ester, shows evidence of rotational isomerism (rotamers) resulting from internal rotation around the C-C single bond. researchgate.net Theoretical calculations have identified stable rotameric forms, such as those where the cyano group (C≡N) is cis or gauche relative to the carbonyl group (C=O), and have quantified the small energy differences between them. researchgate.net For ethyl cyanoacetate itself, the infrared spectrum suggests the presence of several rotamers due to rotations around both the C-C and the O-C₂H₅ bonds. researchgate.net

In a detailed study of a derivative, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, DFT calculations using the B3LYP functional with 6-31G basis sets were employed. These calculations predicted the existence of two key structural isomers: a more stable s-cis and a less stable s-trans isomer, with a calculated enthalpy difference of 2.85 kcal/mol. The computationally optimized molecular geometry was found to align with experimental X-ray analysis, confirming a preferential s-cis conformation in the solid state. researchgate.net Similarly, DFT has been used to compare the optimized structure of products derived from ethyl 2-cyanoacetate with their experimentally determined solid-state structures. researchgate.net

The electronic properties are also a key focus. The distribution of electron density, visualized through frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity. researchgate.netresearchgate.net For example, in derivatives of ethyl cyanoacetate, DFT calculations have shown how the electron-withdrawing cyano group activates the α-carbon for nucleophilic attack. smolecule.com

Table 1: Theoretical Conformational Analysis of Cyanoacetate Derivatives

CompoundMethod/Basis SetIsomers/Conformers StudiedKey FindingReference
Ethyl 2-cyano-3-N,N-dimethyl amino acrylateDFT/B3LYP/6-31Gs-cis vs. s-transs-cis is more stable by 2.85 kcal/mol. researchgate.net
Methyl CyanoacetateAb initio SCF-MOcis vs. gauche rotamersEnthalpy difference between stable rotamers is 4060±300 J mol⁻¹. researchgate.net
Ethyl 2-amino-4-(p-chlorophenyl)-6-phenyldiazenyl-4H-naphtho[1,2-b]pyrano-3-carboxylateDFT/B3LYP/6-31+G(d)Rotational conformersEnergy separation between rotational conformers is only 0.511 kcal/mol. eurjchem.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for mapping the intricate step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction pathway. This allows for the validation of mechanisms and provides a deeper understanding of what drives a reaction.

A prime example is the multicomponent reaction between salicylaldehyde (B1680747) and ethyl cyanoacetate to form chromenes. Computational studies were used to clarify the reaction mechanism, revealing that the most favorable pathway involves an initial aldol (B89426) reaction followed by heterocyclization and subsequent dehydration. This was contrary to the widely accepted mechanism, which proposed an initial Knoevenagel condensation. researchgate.net

Similarly, DFT calculations have been employed to investigate the condensation reaction of ethyl cyanoacetate and salicylaldehyde, which can yield different products like coumarin-3-carboxylate ester or 3-cyanocoumarin. researchgate.net These studies revealed that the reaction proceeds through a cascade process starting with a Knoevenagel condensation. The subsequent selective cyclization is influenced by the acid-base properties of the catalyst. The calculated energy profiles and key transition states helped explain the product distribution under different catalytic conditions. researchgate.net

In the Gewald synthesis of 2-aminothiophenes, which can utilize ethyl cyanoacetate, a comprehensive DFT study at the M06-2X/aug-cc-pV(T+d)Z level of theory elucidated the complex mechanism. nih.gov The calculations showed that the reaction starts with a Knoevenagel-Cope condensation. The study then mapped the subsequent steps, including the opening of the elemental sulfur ring to form polysulfide intermediates and their eventual cyclization, identifying activation energies for key steps like the initial condensation (at least 21.7 kcal/mol). nih.gov

These computational approaches allow for the direct comparison of different possible reaction routes. By identifying the transition state with the lowest activation energy, the most likely reaction pathway can be determined.

Table 2: Calculated Activation Energies for Reactions Involving Cyanoacetate Derivatives

ReactionComputational MethodStep StudiedCalculated Activation Energy (kcal/mol)Reference
Gewald Synthesis (Malononitrile + Butanone)M06-2X/aug-cc-pV(T+d)ZKnoevenagel-Cope Condensation≥ 21.7 nih.gov
Gewald Synthesis (Malononitrile + Butanone)M06-2X/aug-cc-pV(T+d)ZNucleophilic attack on S₈25.4 - 27.2 nih.gov
Synthesis of dithiolo[3,4-b]pyridinesB97-3cRate-limiting cyclization28.8

Prediction of Reactivity and Selectivity in Organic Transformations

Beyond elucidating reaction mechanisms, computational chemistry can predict the reactivity and selectivity of molecules in various transformations. This is often achieved by calculating a set of "global reactivity descriptors" derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

These descriptors, based on conceptual DFT, provide a quantitative measure of different aspects of reactivity:

HOMO-LUMO Energy Gap (ΔE): A smaller gap generally implies higher reactivity and lower chemical stability. rsc.org

Ionization Potential (IP) and Electron Affinity (EA): Calculated from HOMO and LUMO energies, these relate to the ease of removing or adding an electron. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Electronegativity (χ) and Electrophilicity (ω): These indices help in understanding the electrophilic or nucleophilic nature of a molecule. researchgate.netresearchgate.net

In studies of pyrimidine (B1678525) derivatives synthesized from ethyl cyanoacetate, these descriptors were calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set to understand their stability and reactivity. rsc.org For a series of novel pyrazole (B372694) derivatives, quantum chemical features including the HOMO-LUMO energy gap, ionization potential, and chemical hardness were calculated and discussed for both gas and solvent phases to understand their molecular properties. researchgate.net

Furthermore, computational methods can explain regioselectivity. In the alkylation of a pyrimidine synthesized from thiourea (B124793) and ethyl cyanoacetate, DFT studies were performed to determine the total energies of the possible regioisomers. The calculations correctly predicted the most stable isomer, which matched the experimental findings. rsc.org The combination of these predictive tools allows chemists to anticipate a molecule's behavior, guiding synthetic strategy and the design of new functional materials.

Table 3: Calculated Global Reactivity Descriptors for a Pyrazole Derivative

ParameterFormulaValue (eV)Reference
HOMO EnergyE(HOMO)-6.49 researchgate.net
LUMO EnergyE(LUMO)-1.82 researchgate.net
Energy GapΔE = E(LUMO) - E(HOMO)4.67 researchgate.net
Ionization PotentialI = -E(HOMO)6.49 researchgate.net
Electron AffinityA = -E(LUMO)1.82 researchgate.net
Chemical Hardnessη = (I - A) / 22.33 researchgate.net
Chemical SoftnessS = 1 / (2η)0.21 researchgate.net
Electronegativityχ = (I + A) / 24.15 researchgate.net
Chemical Potentialμ = -χ-4.15 researchgate.net
Electrophilicity Indexω = μ² / (2η)3.70 researchgate.net
Note: Values are representative for a synthesized pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative as reported in the reference.

Green Chemistry Approaches in the Synthesis and Transformation of Ethyl 2 Amino 2 Cyanoacetate

Development of Environmentally Benign Synthetic Protocols

Utilization of Sustainable Reaction Media and Conditions (e.g., aqueous systems)

A significant advancement in the green synthesis of ethyl 2-amino-2-cyanoacetate involves the use of aqueous systems. One common method is the reduction of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate. This reaction is often carried out in water with sodium dithionite (B78146) and sodium bicarbonate, yielding the desired product in the range of 25% to 44%. vulcanchem.com The use of water as a solvent is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and readily available reaction medium.

Another green approach involves the synthesis of 2-aminothiophene derivatives using ethyl cyanoacetate (B8463686) in water. nih.gov For instance, the reaction of 2,5-dihydroxy-1,4-dithiane with ethyl cyanoacetate in water at 80 °C, catalyzed by a polyacrylonitrile (B21495) fiber functionalized with 4-dimethylaminopyridine, produced the corresponding 2-aminothiophene in a 92% yield. nih.gov This method highlights the benefits of a low catalyst loading in an environmentally friendly solvent. nih.gov Furthermore, multicomponent reactions for the synthesis of 2-amino-4H-chromenes have been successfully performed in water at ambient temperatures using a natural base catalyst derived from waste snail shells. oiccpress.com

The use of ethanol (B145695) as a greener solvent alternative has also been explored. In the synthesis of 2-amino-4H-chromene derivatives, using a minimal amount of ethanol as a solvent proved effective where solvent-free conditions were hampered by the poor solubility of starting materials. academie-sciences.fr

Table 1: Examples of Sustainable Reaction Media in Synthesis

Product Starting Materials Solvent Catalyst Yield Reference
This compound (E)-ethyl 2-cyano-2-(hydroxyimino)acetate, Sodium dithionite Water Sodium bicarbonate 25-44% vulcanchem.com
2-Aminothiophene derivative 2,5-Dihydroxy-1,4-dithiane, Ethyl cyanoacetate Water Polyacrylonitrile fiber with 4-dimethylaminopyridine 92% nih.gov
2-Amino-4H-chromene derivative Salicylaldehyde (B1680747), Ethyl cyanoacetate Ethanol Diethylamine (B46881) Excellent academie-sciences.fr
2-Amino-4H-chromene derivative Salicylaldehyde, Malononitrile (B47326)/Ethyl cyanoacetate Water Natural base from snail shells Good (93%) oiccpress.com

Energy-Efficient Synthesis (e.g., microwave or ultrasound assisted synthesis of related cyanoacetamides)

To minimize energy consumption and reaction times, microwave (MW) and ultrasound irradiation have emerged as powerful tools in the synthesis of cyanoacetamide derivatives. These techniques often lead to higher yields and cleaner reactions compared to conventional heating methods. oatext.comasianpubs.org

Microwave-assisted synthesis has been successfully applied to the Knoevenagel condensation of aromatic aldehydes and cyanoacetamide under solvent-free conditions, providing α,β-unsaturated compounds rapidly and efficiently. oatext.comresearchgate.net This method is considered environmentally friendly and cost-effective. oatext.comnih.gov For example, the reaction of various aromatic aldehydes with cyanoacetamide using a catalytic amount of ammonium (B1175870) acetate (B1210297) under microwave irradiation (160-320 W) for just 30-60 seconds resulted in high yields of the desired products. oatext.com

Ultrasound-assisted synthesis is another energy-efficient technique that has been employed for the synthesis of various heterocyclic compounds from cyanoacetamide. asianpubs.orgmdpi.com The use of high-frequency sound waves can significantly reduce reaction times and improve yields. asianpubs.org For instance, a three-component one-pot reaction between cyanoacetamide, aromatic ketones, and substituted aromatic aldehydes under ultrasonication yielded 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives with enhanced reaction rates and yields compared to conventional heating. asianpubs.org Similarly, the synthesis of β-cyanoepoxides from β-cyanostyrenes has been achieved rapidly using ultrasound irradiation. researchgate.net

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis of Cyanoacetamide Derivatives

Synthesis Method Reaction Conditions Reaction Time Yield Reference
Conventional Heating Hantzsch condensation for tetrahydrobenzo[g]quinolines Oil bath, 4 h 4 hours - mdpi.com
Microwave Irradiation Hantzsch condensation for tetrahydrobenzo[g]quinolines Focused microwave, 100 °C Shorter Excellent mdpi.com
Conventional Stirring Synthesis of propanamide derivatives Sequential steps Longer - researchgate.net
Ultrasound Irradiation Synthesis of propanamide derivatives One-pot, catalyst-free, water Shorter High researchgate.net
Conventional Heating Synthesis of 2-pyridone derivatives - Longer Lower asianpubs.org
Ultrasound Irradiation Synthesis of 2-pyridone derivatives NaOH as base Shorter Higher asianpubs.org

Catalyst Development for Enhanced Sustainability

The development of efficient and reusable catalysts is a key aspect of green chemistry. In the context of this compound transformations, various sustainable catalysts have been investigated.

For the synthesis of 2-amino-4H-chromenes from ethyl cyanoacetate, a range of catalysts have been employed to enhance sustainability. These include magnetically separable heterogeneous catalysts like Nickel-Zinc ferrite (B1171679) (NiZnFe2O4), which can be easily recovered using an external magnet and reused multiple times without significant loss of activity. researchgate.net Other eco-friendly catalysts such as Fe3O4-chitosan, TiO2/Nano clinoptilolite, and ZnO have also been utilized. oiccpress.com

Amino-grafted mesoporous silicas have been shown to be highly efficient catalysts for the synthesis of 2-amino-4H-chromenes from salicylaldehydes and ethyl cyanoacetate under mild, solvent-free conditions. uned.es The catalytic performance is influenced by the type and concentration of the amine functional groups on the silica (B1680970) surface. uned.es

Furthermore, ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been used as greener solvent alternatives and catalysts for the synthesis of 2-aminothiophenes from ketones, ethyl cyanoacetate, and elemental sulfur, offering high yields in shorter reaction times. nih.gov

Waste Reduction and Atom Economy in Synthetic Routes

Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the generation of waste. academie-sciences.fr

The synthesis of 2-amino-4H-chromenes via one-pot, three-component condensation reactions of salicylaldehydes, malononitrile or ethyl cyanoacetate, and a third component is a prime example of an atom-economical process. researchgate.net Similarly, the synthesis of 2-amino-6-chloropurine (B14584) from ethyl cyanoacetate, formamidine (B1211174) hydrochloride, and liquid ammonia (B1221849) is a process with few reaction steps and minimal wastewater generation. google.com

The development of recyclable coupling reagents, such as ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), also contributes to waste reduction. The byproducts of reactions using this reagent can be recovered and reused to synthesize the reagent itself, making the process more environmentally friendly and cost-effective. researchgate.net

By focusing on aqueous reaction media, energy-efficient synthesis, sustainable catalysts, and atom-economical reaction designs, the chemical industry is making significant strides toward the greener production and transformation of this compound and its valuable derivatives.

Analytical Research Methodologies for Ethyl 2 Amino 2 Cyanoacetate and Its Complex Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation and confirmation of ethyl 2-amino-2-cyanoacetate and its derivatives rely heavily on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent compound, this compound, characteristic signals are observed. These include a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, and a singlet for the methine proton (CH) to which the amino and cyano groups are attached. vulcanchem.com For instance, one study reported key signals at 4.45 ppm (singlet, 1H), 4.34 ppm (quartet, 2H), and 1.36 ppm (triplet, 3H) for this compound. vulcanchem.com The integration of these peaks confirms the number of protons in each environment. For derivatives, such as ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate, additional signals appear for the benzyloxy group, including a quartet around 5.08 ppm and aromatic protons between 7.1 and 7.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, distinct peaks are observed for the carbonyl carbons of the ester and other functional groups, as well as the carbons of the ethyl group and the aromatic ring. acs.org For example, in one case, the ¹³C NMR spectrum showed peaks at δ = 173.4 and 172.3 ppm corresponding to the two carbonyls of the amide and the ester groups of a derivative. acs.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning complex structures and resolving overlapping signals. HSQC and HMBC correlations, in particular, help in clarifying proton-carbon relationships, which is crucial for complex derivatives with multiple functional groups or aromatic regions. These techniques can differentiate between thiophene (B33073) ring protons and other aromatic substituents in complex heterocyclic derivatives.

Table 1: Representative ¹H NMR Data for this compound and a Derivative

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compoundCH4.45s- vulcanchem.com
CH₂4.34q7.0 vulcanchem.com
CH₃1.36t7.0 vulcanchem.com
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetatebenzyloxy CH₂5.08q-
aromatic H7.1-7.3m-
ethyl CH₂4.18--

s = singlet, q = quartet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing their fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound, the parent compound has a molecular weight of 128.13 g/mol . vulcanchem.com In its hemioxalate salt form, the molecular weight increases to 346.29 g/mol due to the addition of oxalic acid. vulcanchem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. acs.org

The fragmentation pattern provides valuable structural information. For example, in the GC-MS analysis of a derivative, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a molecular ion peak at m/z 245 was observed, confirming its molecular weight. nih.govmdpi.com The fragmentation of this ion, showing the loss of specific fragments, further validates the proposed structure. mdpi.com For instance, the loss of an ethoxy group (m/z -45) is a common fragmentation pathway for ethyl esters. vulcanchem.com

Table 2: Mass Spectrometry Data for this compound and a Derivative

CompoundIonm/zAnalysis TypeReference
This compound[M+H]⁺129MS vulcanchem.com
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide[M]⁺245GC-MS nih.govmdpi.com
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate[M+Na]⁺370.9367HRMS acs.org
Ethyl 2-amino-5-cyano-1,6-dihydro-4-(4-methoxyphenyl)-1-(5-methylthiazol-2-yl)-6-oxopyridine-3-carboxylate[M]⁺410MS ekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

Key functional groups in these compounds have characteristic IR absorption bands. The cyano group (C≡N) typically shows a sharp stretching vibration in the range of 2200-2260 cm⁻¹. nih.govmdpi.com The carbonyl group (C=O) of the ester gives a strong absorption band around 1700-1750 cm⁻¹. acs.org The amino group (N-H) exhibits stretching vibrations in the region of 3300-3500 cm⁻¹. ekb.eg

For example, the IR spectrum of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed two CN stretching bands at 2262 and 2196 cm⁻¹ and a characteristic C=O stretching at 1696 cm⁻¹. nih.govmdpi.com In another derivative, the IR spectrum showed absorption bands for the amino group (NH₂) at 3417 and 3141 cm⁻¹, the cyano group (C≡N) at 2211 cm⁻¹, and two carbonyl groups (2C=O) at 1715 and 1606 cm⁻¹. ekb.eg

Table 3: Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)Reference
CyanoC≡N~2200-2260 nih.govmdpi.com
Carbonyl (Ester)C=O~1700-1750 acs.org
Carbonyl (Amide)C=O~1650-1696 nih.govmdpi.com
AminoN-H~3300-3500 ekb.eg

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography (GC) is a valuable tool for monitoring the progress of reactions involving this compound and for analyzing the purity of the final products, particularly for volatile and thermally stable compounds. e3s-conferences.orgresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

In the synthesis of related compounds like ethyl cyanoacetate (B8463686), GC with a flame ionization detector (FID) is used to determine the product content and calculate the reaction yield. e3s-conferences.orgresearchgate.net An internal standard, such as benzene, can be used to improve the accuracy of quantification. e3s-conferences.orgresearchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic property that helps in its identification. For instance, in one study, the retention time for ethyl cyanoacetate was found to be 0.80 minutes under specific chromatographic conditions. e3s-conferences.org GC can also be used for the determination of ethyl 2-cyanoacrylate in air samples, demonstrating its utility in analytical applications. nih.gov

Table 4: Example of Gas Chromatography Conditions for Analysis of a Related Compound

ParameterConditionReference
ColumnKB-1 e3s-conferences.org
Carrier GasNitrogen e3s-conferences.org
DetectorFID e3s-conferences.org
Inlet Temperature240°C e3s-conferences.org
Column Temperature ProgramInitial 120°C, ramp at 30°C/min to 205°C, hold for 5 min e3s-conferences.org
Detector Temperature255°C e3s-conferences.org

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purification and quantitative analysis of this compound and its derivatives, especially for compounds that are not suitable for GC due to low volatility or thermal instability. acs.orgsielc.com

HPLC separates components of a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. acs.orgsielc.com For example, a C18 reverse-phase column is often used for the separation of these types of compounds. rsc.org The mobile phase typically consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.comsielc.com

HPLC is crucial for purifying synthesized compounds and for determining their purity. acs.orgchemicalbook.com For instance, in the synthesis of peptide derivatives, preparative HPLC is used for the final purification step. acs.org The purity of the final product can be assessed by the presence of a single major peak in the chromatogram. In one case, a purity of 99.46% was determined by HPLC for a synthesized compound. chemicalbook.com

Table 5: Typical HPLC Conditions for Analysis and Purification

ParameterConditionReference
ColumnC18 Reverse Phase rsc.org
Mobile PhaseAcetonitrile/Water/Acid (e.g., Phosphoric or Formic) sielc.comsielc.com
DetectionUV Detector acs.org
ApplicationPurification and Quantification acs.orgchemicalbook.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In the study of this compound and its derivatives, this method is crucial for validating the empirical formula of newly synthesized molecules. The process involves combusting a sample, and the resulting gaseous products are quantitatively analyzed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). These experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the assigned structure and purity of the compound.

In the synthesis of various complex heterocyclic compounds derived from ethyl cyanoacetate, elemental analysis is routinely employed to confirm their structures. For instance, in the synthesis of spiro[indoline-3,4'-pyridine] derivatives, the experimentally found percentages of C, H, and N were in close agreement with the calculated values for the proposed formulas. ekb.eg Similarly, the characterization of ferrocene (B1249389) derivatives prepared from ethyl cyanoacetate included elemental analysis, which confirmed the successful incorporation of the ferrocene moiety into the molecular structure. ijnc.ir The analytical results for these complex structures consistently support the proposed empirical formulas. ignited.intsijournals.com

The table below presents data from the elemental analysis of several complex derivatives synthesized using ethyl cyanoacetate as a starting material, demonstrating the validation of their empirical formulas.

Table 1: Elemental Analysis Data for this compound Derivatives

Compound Name Molecular Formula Calculated (%) Found (%) Reference
6'-amino-2'-(dicyanomethylene)-2-oxo-2',3'-dihydro-1'H-spiro[indoline-3,4'-pyridine]-5'-carboxylate C19H14N6O3 C: 60.96, H: 3.77, N: 22.45 C: 60.78, H: 3.54, N: 22.26 ekb.eg
4-(4-(dimethylamino) phenyl)-2-oxo-6-p-bromophenyl-1, 2-dihydropyridine-3-carbonitrile C20H16BrN3O C: 60.93, H: 4.09, N: 10.66 C: 61.12, H: 3.89, N: 10.79 tsijournals.com
[2-amino-3-(ethoxycarbonyl)-1-phenyl-1,4-dihydropyridin-4-yl]ferrocene C26H26FeN2O4 C: 64.21, H: 5.39, N: 5.76 C: 64.12, H: 5.45, N: 5.70 ijnc.ir
Diethyl 4-(ferrocenyl)-1-phenyl-1,4-dihydropyridine-2,3,5-tricarboxylate C30H32FeN2O6 C: 62.95, H: 5.63, N: 4.89 C: 62.90, H: 5.71, N: 4.82 ijnc.ir

Note: For C20H23N3O3, the source confirms elemental analysis was performed but does not provide specific numerical data. tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the conformation and packing of molecules in the solid state. For complex derivatives of this compound, single-crystal X-ray diffraction analysis offers definitive structural proof, confirming the results of spectroscopic analyses. nih.gov

The application of X-ray crystallography has been pivotal in elucidating the structures of numerous heterocyclic systems synthesized from ethyl cyanoacetate. For example, the structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate (B1210297) was determined, revealing details about its tautomeric form and the presence of intramolecular N-H···O hydrogen bonds that stabilize the molecule. mdpi.com Similarly, the crystal structure of ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate showed that two molecules form a centrosymmetric dimer through pairs of N—H···O hydrogen bonds. nih.gov Another study on ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate also confirmed its structure and intermolecular hydrogen bonding patterns. nih.gov

The structural analysis of ethyl 2-(2-amino-3-ethoxycarbonyl-4H-chromen-4-yl)cyanoacetate revealed that its dihydropyran ring is puckered and that intermolecular N—H···O bonds link the molecules across a center of symmetry. core.ac.uk These detailed structural insights are critical for understanding the molecule's properties and reactivity.

Table 2: Crystallographic Data for Selected Derivatives of this compound

Compound Name Molecular Formula Crystal System Space Group Cell Dimensions Reference
(Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene) acetate C13H11N3O2 Monoclinic P21/c a=7.970(6) Å, b=7.061(2) Å, c=20.537(7) Å, β=97.69(5)° mdpi.com
Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate C20H17NO3S Monoclinic P21/c a=8.6612(3) Å, b=5.9156(2) Å, c=32.3008(10) Å, β=94.962(2)° nih.gov
Ethyl 2-(2-amino-3-ethoxycarbonyl-4H-chromen-4-yl)cyanoacetate C17H18N2O5 Monoclinic P21/n a=21.335(2) Å, b=8.516(1) Å, c=9.273(1) Å, β=93.645(1)° core.ac.uk
Ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate C21H19NO4S Monoclinic P21/c a=11.8355(7) Å, b=18.6222(11) Å, c=9.0110(5) Å, β=106.502(2)° nih.gov

Table of Mentioned Compounds

Compound Name
This compound
6'-amino-2'-(dicyanomethylene)-2-oxo-2',3'-dihydro-1'H-spiro[indoline-3,4'-pyridine]-5'-carboxylate
4-(4-(dimethylamino) phenyl)-2-oxo-6-p-bromophenyl-1, 2-dihydropyridine-3-carbonitrile
[2-amino-3-(ethoxycarbonyl)-1-phenyl-1,4-dihydropyridin-4-yl]ferrocene
Diethyl 4-(ferrocenyl)-1-phenyl-1,4-dihydropyridine-2,3,5-tricarboxylate
(S)-5-[(2-methylphenoxy)methyl]-3-[(R)-a-methylbenzylcarbamoyl]-2-iminooxazolidine
(Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene) acetate
Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate
Ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate
Ethyl 2-(2-amino-3-ethoxycarbonyl-4H-chromen-4-yl)cyanoacetate
Ethyl 2-cyano-3-N,N-dimethyl amino acrylate
Ethyl cyanoacetate

Future Research Directions and Emerging Perspectives on Ethyl 2 Amino 2 Cyanoacetate Chemistry

Exploration of Novel and Stereoselective Synthetic Pathways

The development of new and more efficient methods for synthesizing ethyl 2-amino-2-cyanoacetate and its derivatives is a key area of ongoing research. While traditional methods like the ammonolysis of ethyl cyanoacetate (B8463686) are common, researchers are exploring novel pathways to improve yield, purity, and stereoselectivity. evitachem.com

One emerging area is the use of stereoselective synthesis to produce chiral derivatives of this compound. researchgate.net Chiral amino acids and their derivatives are of great interest in medicinal chemistry due to their specific interactions with biological targets. chim.it Future research will likely focus on developing catalytic asymmetric methods to control the stereochemistry at the α-carbon, opening doors to new classes of chiral building blocks. For instance, new stereoselective methods for synthesizing trans-isomers of related amino acids have been developed, suggesting potential for similar advancements with this compound. researchgate.net

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The inherent reactivity of this compound allows for the synthesis of a diverse range of functionalized derivatives. The amino and cyano groups can undergo various nucleophilic substitution and condensation reactions, enabling the introduction of different functional groups. evitachem.com Researchers are actively designing and synthesizing derivatives with tailored reactivity for specific applications.

For example, the reaction of this compound with other reagents can lead to the formation of complex heterocyclic compounds, which are important scaffolds in drug discovery. mdpi.comnih.gov Future work will likely involve the strategic modification of the core structure to create derivatives with enhanced biological activity or specific material properties. This includes the synthesis of polyfunctionally substituted heterocyclic compounds derived from reactions with various chemical reagents. mdpi.comnih.gov The ability to create a diversity of reactive sites in the resulting systems plays a valuable role in further heterocyclic transformations. mdpi.comnih.gov

Deeper Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations. The active hydrogen on the C-2 carbon participates in various condensation and substitution reactions, and the interplay between the different functional groups dictates the reaction outcome. evitachem.com

Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanistic details of key reactions, such as Knoevenagel condensations, cyclization reactions, and multicomponent reactions. evitachem.combeilstein-journals.org For instance, understanding the regioselective attack and cyclization pathways of the cyanoacetamido moiety is critical for controlling the synthesis of diverse heterocyclic products. mdpi.comnih.gov Deeper mechanistic insights will enable chemists to predict reaction outcomes more accurately and design more efficient and selective synthetic routes.

Expansion of Applications in Drug Discovery and Materials Science

This compound and its derivatives have already shown significant promise in both drug discovery and materials science. evitachem.comekb.eg In medicinal chemistry, these compounds serve as versatile intermediates for the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents. cognitivemarketresearch.com The ability to generate diverse chemical structures makes them valuable for creating libraries of compounds for high-throughput screening. evitachem.com Future research in this area will focus on the rational design of new derivatives targeting specific biological pathways or receptors.

In materials science, derivatives of this compound are being explored for their potential in creating novel materials with unique optical and electronic properties. mdpi.com For example, certain derivatives have been investigated as non-symmetric red, near-infrared light-emitting dyes. mdpi.com Future directions may include the development of new polymers, functional dyes, and other advanced materials based on this versatile scaffold. ekb.eg

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis is an emerging trend that promises to accelerate research and development. beilstein-journals.org Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. beilstein-journals.org

Researchers are exploring the use of continuous-flow reactors for the synthesis of this compound and its derivatives, which can lead to higher yields and reduced reaction times. beilstein-journals.orgrsc.org For example, a spray-type fine bubble generator has been used for the reduction of ethyl cyano(hydroxyimino)acetate to synthesize this compound. rsc.org Automated synthesis platforms, combined with high-throughput screening, can rapidly generate and evaluate large libraries of derivatives, significantly speeding up the discovery of new drug candidates and materials. The future will likely see a greater adoption of these technologies to unlock the full potential of this compound chemistry.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-amino-2-cyanoacetate, and how is its structure validated?

this compound (C5H8N2O2) is typically synthesized via the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate (oxime derivative) using methods like catalytic hydrogenation or fine bubble (FB) technology. Structural validation is achieved through <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy:

  • <sup>1</sup>H NMR (DMSO-<i>d</i>6): δ 1.23 (t, 3H, CH3), 4.20 (q, 2H, CH2), and signals for the amino and cyano groups .
  • <sup>13</sup>C NMR confirms the carbonyl (167.2 ppm) and cyano (118.6 ppm) functionalities .

Q. What are the common challenges in isolating this compound, and how are they addressed?

Isolation issues often arise due to the compound’s polarity and sensitivity to hydrolysis. Purification via silica gel chromatography (e.g., eluting with 5% MeOH in DCM) or recrystallization from ethyl acetate/hexane mixtures is recommended . Trace acetic acid (AcOH) may be added during synthesis to stabilize intermediates and suppress side reactions .

Q. How is the compound utilized as an intermediate in heterocyclic synthesis?

It serves as a precursor for imidazole and thiazole derivatives. For example, coupling with formamidine yields ethyl 5-amino-1<i>H</i>-imidazole-4-carboxylate (42% yield), while reaction with phenylisothiocyanate produces thiazole derivatives (52% yield after column chromatography) .

Advanced Research Questions

Q. Why do amidation reactions of this compound derivatives fail under high-pressure conditions, and how can this be mitigated?

Amidation attempts using ammonia gas in pressurized systems (0.3 MPa, 120°C) often fail due to solvent absorption of NH3, leading to gas-liquid phase separation and incomplete reactions. Switching to aqueous ammonia in a uniform liquid-phase system or optimizing FB technology (e.g., spray-type generators) improves NH3 dispersion and reactivity .

Q. What explains the low yield (42%) in coupling reactions involving this compound, and how can this be optimized?

Competing side reactions (e.g., hydrolysis of the cyano group or ester moiety) and residual ammonia from prior steps can deactivate catalysts. Pre-activation of the intermediate with acetic acid or using methyl esters (higher reactivity toward ammonolysis) increases yields to ~52% .

Q. How do NMR spectral discrepancies between ethyl and methyl esters inform reaction mechanisms?

Mthis compound shows distinct <sup>1</sup>H NMR signals (δ 3.75 for -OCH3 vs. δ 4.20 for -OCH2CH3 in the ethyl derivative), reflecting electronic effects on reaction pathways. The methyl ester’s higher electrophilicity accelerates coupling but increases sensitivity to hydrolysis, necessitating milder conditions .

Q. What role does fine bubble (FB) technology play in improving the green synthesis of this compound?

FB generators enhance gas-liquid mass transfer during reduction and amidation steps, reducing solvent waste and improving NH3 utilization. This method achieves 78% yield in reduction steps, compared to batch reactors, but requires precise control of flow rates to avoid system pressure imbalances .

Data Contradictions and Methodological Considerations

Q. Why do synthetic routes starting with methyl vs. ethyl esters show conflicting reactivity in ammonolysis?

Methyl esters (e.g., methyl 2-cyanoacetate) exhibit higher reactivity due to weaker electron-donating effects of the -OCH3 group, facilitating nucleophilic attack by NH3. Ethyl esters require harsher conditions (e.g., elevated temperatures), but their slower hydrolysis rates improve selectivity in multi-step syntheses .

Q. How can researchers resolve inconsistencies in reported yields for imidazole derivatives?

Variability arises from differences in reaction scales, solvent purity, and residual moisture. Reproducibility is enhanced by strict anhydrous conditions (e.g., molecular sieves) and standardized workup protocols, such as acidification to pH 2–3 before extraction .

Analytical and Safety Guidelines

Q. What precautions are necessary when handling this compound?

The compound is hygroscopic and may release HCN under acidic or high-temperature conditions. Storage at -20°C in airtight containers is recommended. Use PPE (gloves, goggles) and work in a fume hood during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.